1-[2-(3,4-Dichlorophenyl)phenyl]ethan-1-one
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Overview
Description
1-[2-(3,4-Dichlorophenyl)phenyl]ethan-1-one is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group attached to a phenyl ring, further connected to an ethanone moiety. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Synthetic Routes and Reaction Conditions:
Benzene Derivative Synthesis: The compound can be synthesized starting from benzene derivatives through a series of chlorination and acylation reactions. The initial step involves the chlorination of benzene to produce 3,4-dichlorobenzene.
Phenyl Ring Formation: The dichlorobenzene undergoes a Friedel-Crafts acylation reaction with benzene in the presence of an aluminum chloride catalyst to form this compound.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the compound is produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions typically use Lewis acids like aluminum chloride (AlCl₃) as catalysts.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block in the design of bioactive compounds for drug discovery.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its application, but it generally involves binding to enzymes or receptors, leading to a cascade of biological responses.
Comparison with Similar Compounds
2,4-Dichlorophenylpiperazine: Similar in structure but differs in the presence of a piperazine ring.
3,4-Dichlorophenol: A phenol derivative with different functional groups.
DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea): Used as an herbicide and algicide, differing in its urea group.
This compound stands out due to its unique combination of functional groups and its versatility in various applications.
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Properties
IUPAC Name |
1-[2-(3,4-dichlorophenyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O/c1-9(17)11-4-2-3-5-12(11)10-6-7-13(15)14(16)8-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHNHVBYGRCHMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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